![molecular formula C16H15N5O5S B2859178 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396710-74-9](/img/structure/B2859178.png)

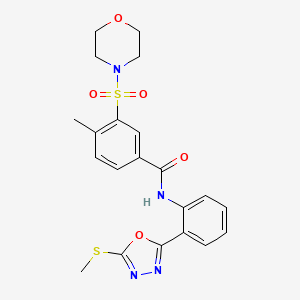

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

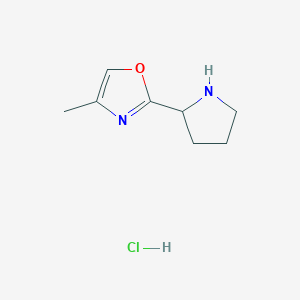

The compound appears to contain a tetrazole group, a phenyl group, and a benzo[b][1,4]dioxine group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and they are known for their energetic properties and use in pharmaceuticals . The phenyl group is a common functional group in organic chemistry, consisting of a ring of six carbon atoms, often used as a versatile building block in the synthesis of many organic compounds . Benzo[b][1,4]dioxine is a type of aromatic organic compound that contains a benzene ring fused to a 1,4-dioxin ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole, phenyl, and benzo[b][1,4]dioxine groups. The tetrazole group could potentially form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, tetrazoles are known to participate in various chemical reactions. For example, they can act as bioisosteres for carboxylic acid groups in drug molecules, influencing the drug’s binding affinity and metabolic stability .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole group could enhance the compound’s water solubility, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Biological Activity

One significant area of application for sulfonamide derivatives is their role as enzyme inhibitors. The synthesis of new sulfonamides containing benzodioxane and acetamide moieties has been explored for their potential as α-glucosidase and acetylcholinesterase inhibitors. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting potential for treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antimicrobial Activity

Sulfonamide derivatives have shown potent antimicrobial activity against various bacterial and fungal strains. Synthesis of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides as antibacterial agents has been reported, with many of the synthesized compounds exhibiting significant therapeutic potential against Gram-negative and Gram-positive bacteria (Abbasi et al., 2016).

Computational Studies and Drug Design

The sulfonamide group's inclusion in drug design has been extensively studied, with computational quantum chemical and molecular docking studies providing insights into the interactions and effectiveness of sulfonamide-based drugs. These studies highlight the sulfonamide group's versatility and importance in developing new therapeutic agents with enhanced efficacy and reduced side effects (Kalgutkar, Jones, & Sawant, 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O5S/c1-20-16(22)21(19-18-20)12-4-2-11(3-5-12)17-27(23,24)13-6-7-14-15(10-13)26-9-8-25-14/h2-7,10,17H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSLRAGTLPURQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2859098.png)

![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)

![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)

![Ethyl 6-(2-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2859109.png)

![N-benzyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2859115.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)